molecular formula C10H10N2O2 B064990 Ethyl 1H-benzo[d]imidazole-7-carboxylate CAS No. 167487-83-4

Ethyl 1H-benzo[d]imidazole-7-carboxylate

Cat. No. B064990
M. Wt: 190.2 g/mol
InChI Key: BIROFVBTDWNLKU-UHFFFAOYSA-N
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Description

Ethyl 1H-benzo[d]imidazole-7-carboxylate is a compound with the CAS Number: 167487-83-4 and a molecular weight of 190.2 . It has the IUPAC name ethyl 1H-benzimidazole-7-carboxylate .


Synthesis Analysis

The synthesis of Ethyl 1H-benzo[d]imidazole-7-carboxylate involves the reaction of 1H-benzimidazole-4-carboxylic acid in ethanol combined with saturated ethanolic hydrochloric acid solution and refluxed for 15 hours .


Molecular Structure Analysis

The molecular structure of Ethyl 1H-benzo[d]imidazole-7-carboxylate is represented by the linear formula C10H10N2O2 . It contains three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

Imidazole, the core structure of Ethyl 1H-benzo[d]imidazole-7-carboxylate, is known to show both acidic and basic properties . It is highly soluble in water and other polar solvents .


Physical And Chemical Properties Analysis

Ethyl 1H-benzo[d]imidazole-7-carboxylate is a solid at room temperature . It has a boiling point of 417.6°C at 760 mmHg . The compound is sealed in dry and stored at room temperature .

Scientific Research Applications

Quorum Sensing Inhibition

Specific Scientific Field

Biochemistry and Microbial Pathogenesis

Summary

Quorum sensing (QS) is a communication system used by bacteria to coordinate gene expression based on population density. Ethyl 1H-benzo[d]imidazole-7-carboxylate derivatives have been investigated for their potential to inhibit QS, particularly targeting virulence factors in pathogenic bacteria.

Methods of Application

Results and Outcomes

  • PqsR Inhibition : Successful pharmacological blocking of AQ signal reception at the level of PqsR leads to reduced transcription of the pqsA-lux genes and ultimately a reduction in luminescence readout .

Blood-Brain Barrier Penetration

Specific Scientific Field

Pharmacology and Drug Delivery

Summary

Ethyl 1H-benzo[d]imidazole-7-carboxylate derivatives have been evaluated for their ability to cross the blood-brain barrier (BBB). BBB penetration is crucial for potential central nervous system (CNS) drug candidates.

Methods of Application

Results and Outcomes

Safety And Hazards

The compound is associated with several hazard statements including H302-H315-H319-H335 . Precautionary measures include P261-P305+P351+P338 .

Future Directions

While specific future directions for Ethyl 1H-benzo[d]imidazole-7-carboxylate are not mentioned in the retrieved documents, imidazole derivatives are known for their broad range of chemical and biological properties, making them important synthons in the development of new drugs .

properties

IUPAC Name

ethyl 1H-benzimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)7-4-3-5-8-9(7)12-6-11-8/h3-6H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIROFVBTDWNLKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=CC=C1)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30525099
Record name Ethyl 1H-benzimidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30525099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1H-benzo[d]imidazole-7-carboxylate

CAS RN

167487-83-4
Record name Ethyl 1H-benzimidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30525099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
UK Velagapudi, MF Langelier… - Journal of medicinal …, 2019 - ACS Publications
Poly(adenosine 5′-diphosphate-ribose) polymerase (PARP) inhibitors are a class of anticancer drugs that block the catalytic activity of PARP proteins. Optimization of our lead …
Number of citations: 30 pubs.acs.org

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